(S)-S007-1558

Description

Significance of Platelet Glycoprotein (B1211001) VI in Hemostasis and Thrombosis Biology Research

Platelet Glycoprotein VI (GPVI) is a crucial signaling receptor found exclusively on the surface of platelets and their precursors, megakaryocytes. ahajournals.orgdiabetesjournals.org In the complex processes of hemostasis and thrombosis, GPVI plays a pivotal role. It is the primary receptor for collagen, a protein exposed in the subendothelium when a blood vessel is damaged. nih.govnih.gov This interaction between GPVI and collagen is a critical early step, initiating platelet activation and aggregation, which leads to the formation of a thrombus. jci.orgnih.gov

Beyond collagen, research has identified other ligands for GPVI, including fibrin (B1330869), fibrinogen, and laminin, highlighting its multifaceted role in thrombus formation and stabilization. oup.comnih.govahajournals.org The binding of these ligands triggers a signaling cascade within the platelet, leading to its activation and the consolidation of the thrombus. nih.govmdpi.com The importance of GPVI is underscored by observations that its absence or inhibition in mouse models impairs experimental thrombosis. ahajournals.org Furthermore, soluble GPVI levels are elevated in conditions like acute ischemic stroke, suggesting it could be a biomarker for platelet activation. jci.org

Rationale for GPVI as a Selective Target for Antiplatelet Modalities in Preclinical Investigation

The limitations of current antiplatelet drugs, which often increase bleeding risk by affecting normal hemostasis, have propelled the search for safer targets. nih.govnih.gov GPVI has emerged as a particularly promising target for several reasons. nih.govnih.gov

First, its expression is restricted to platelets and megakaryocytes, which allows for highly specific targeting and minimizes the potential for off-target effects in other cell types. ahajournals.orgdiabetesjournals.orgnih.gov Second, and most critically, inhibiting GPVI appears to disconnect the pathological process of thrombosis from the physiological process of hemostasis. nih.govmdpi.com Studies in both animal models and humans with GPVI deficiency show protection against thrombosis but only a mild bleeding tendency, if any. nih.govnih.govahajournals.org This suggests that blocking GPVI could prevent the formation of occlusive thrombi at sites of atherosclerotic plaque rupture without significantly compromising the body's ability to stop bleeding from an injury. nih.govmdpi.com

These unique attributes have led to the development of several preclinical strategies to modulate GPVI function, including competitive inhibitors like the soluble fusion protein Revacept, and antibody-based blockers such as Glenzocimab. ahajournals.orgoup.comahajournals.org

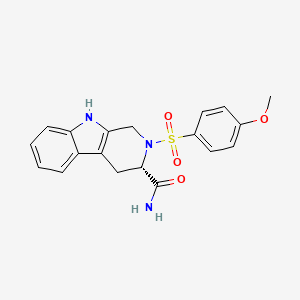

Overview of Glycoprotein VI Antagonist 1 ((S)-S007-1558) in Academic Research Contexts

Within the landscape of small-molecule inhibitors, Glycoprotein VI antagonist 1, also identified by its chemical name this compound, is a compound of academic research interest. medchemexpress.comresearchgate.net It is a specific enantiomer (the S-form) of the racemic compound 2-(4-methoxyphenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide. researchgate.net

This compound functions as a GPVI platelet receptor antagonist, directly inhibiting platelet aggregation induced by collagen. medchemexpress.comglpbio.cn In vitro studies have quantified its inhibitory activity, establishing a half-maximal inhibitory concentration (IC₅₀) of 25.3 μM for the inhibition of collagen-induced platelet aggregation. medchemexpress.comresearchgate.net

A comparative assessment of several known small-molecule GPVI modulators concluded that this compound is a genuine, albeit modest, GPVI antagonist. nih.gov Interestingly, research on its parent racemic mixture revealed that the mixture itself had a more potent antagonistic effect than either of its individual enantiomers. researchgate.net

Research Data on GPVI Antagonists

The following table summarizes the in vitro potency of this compound and its related compounds from academic research literature.

| Compound Name | Description | Inhibitory Potency (IC₅₀) for Collagen-Induced Platelet Aggregation |

| GPVI antagonist 1 (this compound) | S-enantiomer | 25.3 μM researchgate.net |

| S002-333 | Racemic mixture | 6.7 μM researchgate.net |

| S004-1032 | R-enantiomer | 126.3 μM researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N3O4S |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(3S)-2-(4-methoxyphenyl)sulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C19H19N3O4S/c1-26-12-6-8-13(9-7-12)27(24,25)22-11-17-15(10-18(22)19(20)23)14-4-2-3-5-16(14)21-17/h2-9,18,21H,10-11H2,1H3,(H2,20,23)/t18-/m0/s1 |

InChI Key |

KBVPHVCPUVDXOQ-SFHVURJKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C[C@H]2C(=O)N)C4=CC=CC=C4N3 |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(CC2C(=O)N)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Gpvi Antagonist 1 Action

Glycoprotein (B1211001) VI Receptor Biology and Activation Mechanisms in Research

The function of GPVI as a primary signaling receptor for collagen on platelets has been the subject of extensive research. Its unique structural and signaling properties are central to understanding how its antagonism can modulate platelet activity.

The extracellular portion of the GPVI receptor is composed of two immunoglobulin (Ig)-like domains, designated D1 and D2, which are responsible for ligand recognition. Research has shown that these domains work in concert to bind to collagen. Specifically, the D2 domain is thought to make the initial contact with collagen, while the D1 domain is also crucial for high-affinity binding. The primary binding site for GPVI on collagen has been identified within the GPO (glycine-proline-hydroxyproline) motifs that are repeated throughout the collagen structure. Studies utilizing collagen-related peptides (CRPs) have been instrumental in elucidating this interaction. These synthetic peptides, which mimic the structure of collagen, can induce GPVI-mediated platelet activation in a manner similar to native collagen. It is this specific interaction that GPVI antagonists aim to disrupt.

GPVI itself does not possess an intrinsic signaling domain within its short cytoplasmic tail. Instead, it forms a non-covalent association with the Fc receptor γ-chain (FcRγ) through transmembrane domain interactions. The FcRγ-chain contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail. Upon GPVI clustering by collagen or CRPs, the Src family kinases Fyn and Lyn are activated, leading to the phosphorylation of the two tyrosine residues within the ITAM of the associated FcRγ-chain. This phosphorylation event creates a docking site for the tandem SH2 domains of the spleen tyrosine kinase (Syk), which is subsequently recruited and activated. The activation of Syk is a critical step that initiates a downstream signaling cascade involving linker for activation of T-cells (LAT) and phospholipase Cγ2 (PLCγ2), ultimately leading to platelet activation.

In resting platelets, GPVI exists predominantly as monomers and dimers. The dimerization of GPVI is thought to be a prerequisite for its stable association with the FcRγ-chain. Upon encountering a thrombogenic collagen surface, multiple GPVI-FcRγ complexes are brought into close proximity, leading to their clustering. This clustering is a critical event that significantly amplifies the signaling output by facilitating the trans-phosphorylation of the ITAMs by Src family kinases. The avidity of the interaction between GPVI and collagen is greatly enhanced by this multivalent binding, ensuring a robust and localized platelet activation response at the site of vascular injury.

GPVI can be cleaved from the platelet surface, a process known as shedding, which results in the generation of soluble GPVI (sGPVI) in the plasma. This shedding is mediated by metalloproteinases, particularly a disintegrin and metalloproteinase (ADAM) 10 and ADAM17. The process of GPVI shedding is thought to be a negative feedback mechanism that downregulates platelet reactivity to collagen, thereby preventing excessive thrombus formation. Elevated levels of sGPVI have been observed in various cardiovascular diseases and are being investigated as a potential biomarker for thrombotic risk. Research into the regulation of GPVI shedding provides insights into the dynamic nature of platelet surface receptor expression and its role in maintaining hemostatic balance.

Dynamics of GPVI Dimerization and Clustering in Platelet Activation Studies

GPVI Antagonist 1 Modulation of Platelet Activation Pathways

GPVI antagonist 1 is designed to specifically interfere with the initial steps of collagen-induced platelet activation by targeting the GPVI receptor.

GPVI antagonist 1 functions by directly competing with collagen for binding to the GPVI receptor. By occupying the ligand-binding site on the D1 and D2 domains, the antagonist prevents the receptor from engaging with exposed collagen fibers at sites of vascular injury. This competitive inhibition effectively blocks the primary trigger for GPVI-mediated platelet activation.

Research studies have demonstrated that GPVI antagonist 1 potently inhibits collagen-induced platelet aggregation in a concentration-dependent manner. In vitro assays using human platelet-rich plasma or washed platelets show a significant reduction in the extent and rate of aggregation when platelets are pre-incubated with the antagonist prior to the addition of collagen or CRPs.

Furthermore, under flow conditions that mimic arterial shear stress, GPVI antagonist 1 has been shown to markedly reduce platelet adhesion and thrombus formation on collagen-coated surfaces. This is a critical finding, as it indicates the antagonist's potential efficacy in the high-shear environment of stenosed arteries, where thrombosis is often initiated. The table below summarizes key findings from in vitro studies on the inhibitory effects of GPVI antagonist 1.

| Parameter | Assay Condition | Observed Effect of GPVI Antagonist 1 |

| Platelet Aggregation | Collagen-Induced (various concentrations) | Concentration-dependent inhibition |

| Platelet Aggregation | CRP-Induced | Potent inhibition |

| Platelet Adhesion | Collagen-coated surface under static conditions | Significant reduction in adherent platelets |

| Thrombus Formation | Collagen-coated surface under arterial flow | Markedly reduced thrombus volume and stability |

By preventing the initial adhesion and subsequent aggregation of platelets on collagen, GPVI antagonist 1 effectively disrupts the formation and stabilization of the platelet plug, which is the primary mechanism of action for this class of antiplatelet agents.

Downstream Signaling Pathway Modulation by GPVI Antagonist 1

Upon binding to collagen, GPVI triggers a complex intracellular signaling cascade. nih.gov GPVI antagonist 1, by preventing this initial binding, effectively shuts down these subsequent activation pathways.

The primary event following GPVI clustering is the activation of Src family kinases (SFKs), such as Fyn and Lyn. researchgate.netahajournals.org These kinases phosphorylate the tyrosine residues within the immunoreceptor tyrosine-based activation motif (ITAM) of the associated Fc receptor γ-chain (FcRγ). ahajournals.orgnih.gov This phosphorylation creates a docking site for Spleen Tyrosine Kinase (Syk), which binds and becomes activated through autophosphorylation. nih.govmdpi.com

By blocking the initial GPVI engagement, GPVI antagonist 1 prevents the conformational changes required for SFK activation. Consequently, the FcRγ-chain ITAM remains unphosphorylated, which in turn prevents the recruitment and subsequent activation of Syk. nih.govnih.gov Studies using various GPVI-blocking agents, such as specific antibodies, have confirmed that inhibiting GPVI signaling leads to a rapid loss of tyrosine phosphorylation in downstream proteins, demonstrating the critical role of SFK and Syk as initial transducers of the GPVI signal. bham.ac.uk

Table 1: Investigated Effects of GPVI Inhibition on SFK and Syk Pathways

| Inhibitor/Method | Target Pathway | Observed Effect | Reference |

|---|---|---|---|

| Pharmacological SFK Inhibitor (PP2) | SFK | Suppressed FAK tyrosine phosphorylation downstream of GPVI. | plos.org |

| Pharmacological Syk Inhibitor (BAY 61-3606) | Syk | Suppressed FAK tyrosine phosphorylation downstream of GPVI. | plos.org |

| GPVI-blocking Fab | GPVI Signaling | Enhances disaggregation of platelets on collagen surfaces, a process dependent on Src and Syk signaling. | bham.ac.uk |

| Artesunate (GPVI Antagonist) | GPVI Signaling | Blocked GPVI downstream signaling, including Syk phosphorylation. | researchgate.net |

Activated Syk phosphorylates several adaptor proteins, most notably the Linker for Activation of T-cells (LAT). nih.govmdpi.com Phosphorylated LAT serves as a scaffold to recruit a signalosome complex that includes Phosphoinositide 3-Kinase (PI3K) and Phospholipase Cγ2 (PLCγ2). researchgate.netahajournals.orgplos.org The activation of the PI3K-Akt pathway is a key signaling event for GPVI downstream activation. nih.gov Simultaneously, the activation of PLCγ2 is a pivotal step that leads to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

GPVI antagonist 1, by inhibiting Syk activation, prevents the phosphorylation of the LAT signalosome. This directly blocks the activation of both the PI3K-Akt pathway and the PLCγ2 cascade. nih.gov Research using specific inhibitors has demonstrated this dependency; for instance, the PI3Kβ inhibitor AZD6482 disrupts the PI3K–Akt signaling cascade, weakening platelet activation. Similarly, antagonists like Tussilagone and Artesunate have been shown to inhibit the phosphorylation of both PLCγ2 and Akt. nih.govresearchgate.net This inhibition is crucial, as these pathways are directly responsible for subsequent calcium mobilization and protein kinase C activation. nih.gov

Table 2: Research Findings on PI3K-Akt and PLCγ2 Inhibition by GPVI Antagonism

| Antagonist/Inhibitor | Target Molecule | Effect on Pathway | Reference |

|---|---|---|---|

| GPVI antagonist 1 (Hypothetical) | GPVI | Prevents activation of the entire PLCγ2 and PI3K-Akt cascade. | nih.gov |

| AZD6482 | PI3Kβ | Disrupts the PI3K–Akt signaling cascade, reducing platelet activation. | |

| Tussilagone | PLCγ2, Akt | Downregulated phosphorylation levels in GPVI signaling. | nih.gov |

| Pimpinellin | PLCγ2, PI3K/Akt | Inhibited phosphorylation of key molecules in the GPVI signaling pathway. | frontiersin.org |

The GPVI signaling cascade also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key signaling molecules like extracellular-signal-regulated kinases (Erk1/2), c-Jun N-terminal kinases (SAPK/JNK), and p38 MAPK. nih.govfrontiersin.org These kinases are involved in regulating various cellular processes, including granule secretion and thromboxane (B8750289) generation. frontiersin.orgresearchgate.net Studies have shown that specific GPVI agonists like convulxin induce the phosphorylation of Erk1/2, SAPK/JNK, and p38 MAPK. frontiersin.org

By blocking the initial GPVI signal, GPVI antagonist 1 prevents the activation of the upstream kinases (Syk, PI3K) that lead to MAPK activation. nih.gov Experimental evidence from natural compounds that act as GPVI antagonists supports this. For example, Luteolin showed a significant inhibitory effect on convulxin-induced phosphorylation of all three major MAPK signaling molecules. frontiersin.org Similarly, Tussilagone and Pimpinellin have been found to downregulate the phosphorylation of p38 and Erk1/2 downstream of GPVI. nih.govfrontiersin.org Some research suggests that the ERK and p38 MAPK pathways can have antagonistic roles in regulating certain cellular processes. nih.gov

Table 3: Summary of MAPK Pathway Modulation by GPVI Antagonists

| Antagonist | MAPK Target | Research Finding | Reference |

|---|---|---|---|

| Luteolin | Erk1/2, SAPK/JNK, p38 MAPK | Significantly inhibited convulxin-induced phosphorylation. | frontiersin.org |

| Tussilagone | Erk1/2, p38 MAPK | Downregulated phosphorylation levels. | nih.gov |

| Pimpinellin | p38 MAPK | Inhibited phosphorylation as part of the GPVI pathway. | frontiersin.org |

| Artesunate | MAPKs | Blocked GPVI downstream signaling, including MAPKs. | researchgate.net |

The activation of the Rho/RhoA kinase pathway is an essential signaling event for GPVI-mediated platelet activation, playing a crucial role in dense granule secretion and the recruitment of additional platelets into a growing thrombus. nih.gov Inhibition of GPVI has been shown to suppress Rho kinase pathway activity.

Downstream of PLCγ2 activation, the production of diacylglycerol (DAG) leads to the activation of Protein Kinase C (PKC) isoforms. nih.govmdpi.com Specific isoforms play distinct roles; for instance, PKCε promotes platelet spreading, secretion, and aggregation in response to GPVI activation, while PKCδ is also associated with enhanced platelet function and dense granule secretion. nih.gov

GPVI antagonist 1, by preventing the activation of both PLCγ2 and other upstream signals, effectively blocks the activation of the PKC and Rho/RhoA kinase pathways. nih.gov Studies with various antagonists confirm that blocking GPVI signaling inhibits PKC activation. nih.govresearchgate.netfrontiersin.org For instance, Tussilagone was shown to inhibit the Syk-PLCγ2-PKC/MAPK pathway. nih.gov

Table 4: Effects of GPVI Antagonism on Rho/RhoA and PKC Pathways

| Pathway | Role in GPVI Signaling | Effect of GPVI Antagonist 1 | Reference |

|---|---|---|---|

| Rho/RhoA Kinase | Essential for dense granule secretion and thrombus growth. | Suppresses pathway activity. | nih.gov |

| Protein Kinase C (PKC) | Activated by DAG; promotes spreading, secretion, and aggregation. | Prevents activation by blocking the upstream PLCγ2 cascade. | nih.govnih.gov |

A crucial outcome of the GPVI-initiated intracellular signaling cascade is the "inside-out" activation of platelet integrins, primarily αIIbβ3 (GPIIb/IIIa) and α2β1. mdpi.comashpublications.org In their resting state, these integrins have a low affinity for their ligands. GPVI signaling triggers conformational changes that switch them to a high-affinity state, which is essential for firm platelet adhesion to collagen (via α2β1) and platelet aggregation (via αIIbβ3 binding to fibrinogen). bham.ac.ukashpublications.org

GPVI antagonist 1 fundamentally prevents this integrin activation. By blocking the entire upstream signaling cascade, it eliminates the inside-out signals necessary to induce the high-affinity state. ashpublications.org Studies using GPVI-blocking antibodies demonstrate that antagonism of GPVI severely impairs the activation of both α2β1 and αIIbβ3. ahajournals.orgresearchgate.net While α2β1 can support initial platelet tethering without activation, its high-affinity state, which strengthens adhesion, is dependent on GPVI signaling. ahajournals.org Complete inhibition of thrombus formation often requires the dual blockade of GPVI and an integrin, highlighting their synergistic roles. ashpublications.org

Table 5: Experimental Findings on Integrin Activation Following GPVI Blockade

| Integrin | Function | Effect of GPVI Blockade | Reference |

|---|---|---|---|

| αIIbβ3 (GPIIb/IIIa) | Platelet aggregation (binds fibrinogen). | Activation is severely impaired, preventing aggregation. | ashpublications.orgahajournals.org |

| α2β1 | Firm adhesion to collagen. | Affinity change to high-activation state is prevented. | ashpublications.orgahajournals.org |

Rho/RhoA Kinase and Protein Kinase C (PKC) Pathway Studies

Effects on Intracellular Calcium Dynamics and Granule Release Research

The activation of PLCγ2, downstream of GPVI, catalyzes the formation of IP3, which binds to its receptor on the dense tubular system (an internal platelet calcium store), inducing the release of calcium into the cytoplasm. nih.govresearchgate.netnih.gov This sharp increase in intracellular calcium concentration ([Ca2+]i) is a key trigger for multiple downstream events, including granule secretion. nih.govthieme-connect.com Activated platelets release the contents of their α-granules and dense granules, which contain secondary agonists like ADP and serotonin, further amplifying the platelet activation response. mdpi.comfrontiersin.org

GPVI antagonist 1, by inhibiting the PLCγ2 pathway, directly prevents IP3 production and the subsequent mobilization of intracellular calcium. researchgate.netnih.gov This has been demonstrated in studies with antagonists like losartan (B1675146) and cinanserin (B73252), which show a concentration-dependent inhibition of calcium release in response to GPVI-specific agonists. nih.gov Consequently, the calcium-dependent process of granule secretion is also inhibited. researchgate.netfrontiersin.orgmdpi.com This blockade of autocrine feedback from secondary mediators is a key aspect of the antithrombotic effect of GPVI antagonism.

Table 6: Mentioned Compound Names

| Compound/Agent | Class/Type |

|---|---|

| Losartan | Angiotensin II receptor blocker, identified as GPVI antagonist |

| Cinanserin | Serotonin receptor antagonist, identified as GPVI antagonist |

| Luteolin | Flavonoid, GPVI antagonist |

| Tussilagone | Natural compound, GPVI antagonist |

| Pimpinellin | Furanocoumarin, GPVI antagonist |

| Artesunate | Artemisinin derivative, GPVI antagonist |

| Caffeic acid phenethyl ester (CAPE) | Component of propolis, collagen antagonist |

| AZD6482 | PI3Kβ inhibitor |

| PP2 | Pharmacological SFK inhibitor |

| BAY 61-3606 | Pharmacological Syk inhibitor |

| JAQ1 | Anti-GPVI antibody (mouse) |

| 10B12 | Anti-GPVI antibody fragment (human) |

| Fyn | Src Family Kinase |

| Lyn | Src Family Kinase |

| Spleen Tyrosine Kinase (Syk) | Tyrosine Kinase |

| Phosphoinositide 3-Kinase (PI3K) | Lipid Kinase |

| Akt (Protein Kinase B) | Serine/threonine kinase |

| Phospholipase Cγ2 (PLCγ2) | Phospholipase |

| Erk1/2 (p44/42 MAPK) | Mitogen-Activated Protein Kinase |

| SAPK/JNK | Mitogen-Activated Protein Kinase |

| p38 MAPK | Mitogen-Activated Protein Kinase |

| RhoA Kinase (ROCK) | Serine/threonine kinase |

| Protein Kinase C (PKC) | Serine/threonine kinase |

| Integrin αIIbβ3 | Integrin receptor |

| Integrin α2β1 | Integrin receptor |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger |

| Diacylglycerol (DAG) | Second messenger |

| ADP (Adenosine diphosphate) | Platelet agonist |

Preclinical Pharmacological Investigations of Gpvi Antagonist 1

In Vitro Pharmacological Characterization

The in vitro characterization of GPVI antagonist 1, also identified as (S)-S007-1558 or compound 6c in scientific literature, has focused on its ability to interfere with key platelet activation pathways mediated by the GPVI receptor. medchemexpress.comresearchgate.net

Concentration-Response Relationship in Platelet Aggregation Assays (e.g., IC50 values for collagen, CRP, convulxin)

GPVI antagonist 1 (this compound) has been evaluated for its ability to inhibit platelet aggregation induced by various GPVI-specific agonists. In studies using human platelet-rich plasma, the compound demonstrated inhibitory activity against aggregation stimulated by collagen, collagen-related peptide (CRP-XL), and convulxin (CVX).

The half-maximal inhibitory concentrations (IC50) determined for GPVI antagonist 1 are detailed below. The antagonist showed varied potency depending on the agonist used, with the strongest inhibition observed against convulxin-induced aggregation. The IC50 value for collagen-induced platelet aggregation is reported as 25.3 μM. medchemexpress.comresearchgate.net For aggregation induced by CRP-XL, the IC50 was 181.4 μM, and for convulxin, it was 9 μM. researchgate.net

Table 1: IC50 Values of GPVI Antagonist 1 in Platelet Aggregation Assays

| Agonist | IC50 (μM) | Source(s) |

|---|---|---|

| Collagen | 25.3 | medchemexpress.comresearchgate.net |

| CRP-XL | 181.4 | researchgate.net |

Binding Affinity and Selectivity Studies (e.g., Surface Plasmon Resonance, Competition Assays)

Based on available scientific literature, detailed experimental data from binding affinity studies such as Surface Plasmon Resonance (SPR) or competition assays for GPVI antagonist 1 (this compound) have not been reported. While molecular docking studies have been performed to model the interaction of the compound with the GPVI receptor, experimental determination of binding constants (e.g., K_d) has not been published. researchgate.net

Assessment of GPVI Antagonist 1 on Platelet Adhesion and Spreading in Controlled Systems

Specific research findings detailing the effects of GPVI antagonist 1 (this compound) on platelet adhesion to surfaces and subsequent platelet spreading in controlled experimental systems are not available in the current body of scientific literature.

Evaluation of Adenosine Triphosphate (ATP) and Lactate Dehydrogenase (LDH) Release in Response to GPVI Antagonist 1

Information regarding the evaluation of Adenosine Triphosphate (ATP) or Lactate Dehydrogenase (LDH) release from platelets in response to treatment with GPVI antagonist 1 (this compound) is not described in the available published research.

Ex Vivo Research Models for GPVI Antagonist 1 Efficacy

The investigation into the efficacy of GPVI antagonist 1 has been primarily focused on in vitro characterization.

Assessment of Platelet Function in Whole Blood Models

Based on a review of the scientific literature, studies assessing the function of GPVI antagonist 1 (this compound) in ex vivo whole blood models have not been reported.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| GPVI antagonist 1 | This compound, Compound 6c |

| Collagen | |

| Collagen-Related Peptide | CRP, CRP-XL |

| Convulxin | CVX |

| Adenosine Triphosphate | ATP |

Analysis of Epitope Saturation and Receptor Blockade in Platelet Samples

The binding characteristics and functional consequences of GPVI antagonist 1 have been evaluated in preclinical studies. For instance, the Fab fragment of a novel anti-human GPVI monoclonal antibody, OM4, demonstrated specific inhibition of collagen-induced aggregation of rat platelets in vitro. ahajournals.org Following intravenous administration, a rapid inhibition of ex vivo platelet aggregation was observed, which correlated with the decline in plasma concentration of the OM4 Fab and a time-dependent decrease in the amount of OM4 Fab bound to platelets. ahajournals.org This suggests a direct relationship between receptor occupancy and functional inhibition.

Further investigations with another anti-GPVI antibody Fab fragment, Emf6.1Fab, in humanized GPVI-expressing mice, revealed that after administration, approximately 90% of the GPVI binding epitopes were occupied at 1 hour. oup.com This high level of epitope saturation gradually declined over 120 hours. oup.com The sustained receptor blockade was functionally confirmed by the abolition of collagen-related peptide (CRP)-induced platelet activation ex vivo at 1 and 24 hours, with significant reduction lasting up to 72 hours. oup.com In contrast, thrombin-induced activation remained unaffected, highlighting the specificity of the GPVI blockade. oup.com

Studies with the humanized anti-GPVI antibody Fab-fragment, EMA601, showed that it potently inhibits the binding of another FITC-labeled anti-GPVI antibody, Emf3, indicating competition for a binding site on human GPVI. oup.com EMA601 fully inhibited GPVI function at a concentration of 0.5 µg/mL, demonstrating a high potency in blocking the receptor. nih.gov The binding epitope for EMA601 has been mapped to a membrane-proximal region of GPVI, distinct from the known collagen-binding site. oup.com This suggests that its inhibitory mechanism may involve more than simple competitive antagonism, possibly related to preventing receptor dimerization. oup.com

The soluble GPVI-Fc fusion protein, Revacept, acts as a competitive antagonist by binding to collagen, thereby preventing the interaction of platelet GPVI with exposed collagen at sites of vascular injury. nih.govresearchgate.net Ex vivo studies have shown that Revacept reduces platelet responses to collagen without affecting responses to other agonists like ADP or thrombin. nih.gov

Interactive Data Table: Epitope Saturation and Receptor Blockade

| Compound/Antagonist | Model System | Key Findings | Citation |

| OM4 Fab | Rats | Rapid ex vivo inhibition of collagen-induced platelet aggregation corresponding to plasma concentration and platelet-bound Fab. | ahajournals.org |

| Emf6.1Fab | Humanized GPVI mice | ~90% epitope saturation at 1 hr, sustained functional blockade for up to 72 hrs post-administration. | oup.com |

| EMA601 | Human platelets, Humanized GPVI mice | Potently inhibits GPVI function at 0.5 µg/mL; binds to a novel membrane-proximal epitope. | oup.comnih.gov |

| Revacept (GPVI-Fc) | Human platelets, Mice | Acts as a competitive antagonist by binding to collagen; reduces platelet response to collagen specifically. | nih.govresearchgate.net |

Thrombus Formation under Controlled Flow Conditions in Experimental Settings

The impact of GPVI antagonist 1 on thrombus formation under controlled flow conditions has been a key area of investigation, simulating the hemodynamic environment of blood vessels. Studies using various antagonists have consistently demonstrated a crucial role for GPVI in the formation of stable thrombi, particularly at arterial shear rates.

Blockade of GPVI with a novel antibody, 10B12, was found to be critical for preventing platelet aggregation, calcium signaling, and phosphatidylserine (B164497) exposure on collagen type I fibers at a high shear rate (1000 s⁻¹). ashpublications.org However, it did not prevent the initial adhesion of platelets. ashpublications.org This highlights GPVI's primary role in platelet activation and aggregate formation rather than initial tethering. Further studies showed that complete abolition of thrombus formation required the simultaneous inhibition of GPVI and either GPIbα or α₂β₁. ashpublications.org

In flow perfusion studies, it has been noted that there is a synergistic effect between GPVI- and collagen-dependent platelet activation and the tissue factor-mediated generation of thrombin and fibrin (B1330869). ahajournals.org Mouse models have corroborated these findings, showing an additive contribution of GPVI-induced platelet activation and tissue factor-induced coagulation in both mesenteric arterioles and venules. ahajournals.org

The soluble dimeric GPVI-Fc fusion protein, Revacept, has been shown to inhibit platelet-induced thrombus formation at sites of vascular injury. ahajournals.org A modified version, GPVI-CD39, which also degrades ADP, led to significantly increased inhibition of plaque-induced platelet thrombus formation under arterial flow conditions compared to GPVI-Fc alone. ahajournals.org

Furthermore, studies using blood from GPVI-deficient individuals confirm the receptor's critical role in aggregation and procoagulant surface exposure under arteriolar shear, not only on collagen but also on other non-collagenous surfaces. nih.gov

Interactive Data Table: Thrombus Formation Under Flow

| Antagonist/Condition | Flow Model/Substrate | Key Findings | Citation |

| 10B12 Antibody | Collagen type I fibers (1000 s⁻¹) | Crucial for aggregation, Ca²⁺ signaling, and PS exposure; not for primary adhesion. | ashpublications.org |

| GPVI-CD39 | Human plaque under arterial flow | Significantly increased inhibition of thrombus formation compared to GPVI-Fc alone. | ahajournals.org |

| GPVI deficiency | Collagen under coagulating conditions | Critical for PS exposure and fibrin formation, but not overall thrombus size. | nih.gov |

| GPVI deficiency | Collagen & non-collagen surfaces (non-coagulating) | Critical for aggregation and PS exposure. | nih.gov |

| General GPVI Blockade | General flow models | Synergistic role with coagulation pathways in thrombus formation. | ahajournals.org |

In Vivo Experimental Models of Thrombosis and Thromboinflammation

Arterial Thrombosis Models (e.g., Ferric Chloride-Induced, Mechanical Injury Models)

The efficacy of GPVI antagonist 1 in preventing arterial thrombosis has been extensively validated in various in vivo animal models. These models, which induce vascular injury through chemical or mechanical means, have provided strong evidence for the antithrombotic potential of targeting GPVI.

In the ferric chloride-induced arterial thrombosis model, which involves topical application of ferric chloride to an artery to induce endothelial injury and subsequent thrombosis, GPVI antagonism has shown significant protective effects. For instance, the GPVI-CD39 fusion protein effectively delayed vascular thrombosis in mice. ahajournals.org Similarly, mice deficient in GPVI are protected from ferric chloride-induced thrombosis. nih.gov The novel anti-GPVI antibody Fab fragment, OM4, also significantly reduced the number of complete occlusions in a rat carotid artery model of mechanical injury (modified Folts model). ahajournals.org

A humanized GPVI mouse model has been developed to test anti-human GPVI agents. nih.gov In this model, the 9O12.2 Fab fragment reduced arterial thrombus growth by 48% after mechanical injury. nih.govresearchgate.net Another humanized anti-GPVI Fab fragment, Emf6.1Fab, also conferred profound protection from arterial thrombosis in this model. oup.comnih.gov

Studies using different injury models have sometimes yielded varied results, highlighting the complexity of thrombus formation. For example, some studies in GPVI-deficient mice showed significant protection in ferric chloride and mechanical injury models, but not in a laser-induced injury model without co-administration of a thrombin inhibitor. ahajournals.org This suggests that the relative contribution of GPVI may depend on the nature and depth of the vascular injury.

Interactive Data Table: Arterial Thrombosis Models

| Antagonist/Model | Animal Model | Injury Type | Key Findings | Citation |

| GPVI-CD39 | Mouse | Ferric Chloride | Effectively delayed vascular thrombosis. | ahajournals.org |

| GPVI deficiency | Mouse | Ferric Chloride | Protected from thrombosis. | nih.gov |

| OM4 Fab | Rat | Mechanical (Folts model) | Significantly reduced complete occlusions. | ahajournals.org |

| 9O12.2 Fab | Humanized GPVI mouse | Mechanical | Reduced arterial thrombus growth by 48%. | nih.govresearchgate.net |

| Emf6.1Fab | Humanized GPVI mouse | Arterial thrombosis model | Profoundly protected from arterial thrombosis. | oup.comnih.gov |

Venous Thrombosis Models and GPVI Antagonist 1 Research

While the role of GPVI in arterial thrombosis is well-established, its contribution to venous thrombosis (VT) is an emerging area of research. ahajournals.orgnih.gov Platelet aggregates are a known component of venous thrombi, and in vitro studies have suggested a role for GPVI in thrombus formation under both venous and arterial flow conditions. ahajournals.org

In murine models, injury-induced thrombus formation in venules has been shown to depend on both collagen-dependent platelet activation and tissue factor-induced thrombin generation. ahajournals.org This points to a potential role for GPVI in the initial stages of venous thrombus development. Mouse models of VT have demonstrated a role for platelet GPVI, and deficiency of the receptor is protective in experimental thrombosis and pulmonary thromboembolism. ahajournals.orgnih.gov

The mechanisms are thought to involve GPVI's interaction not only with collagen but also with fibrin, which can help to consolidate the venous thrombus. ahajournals.org Furthermore, in the context of thromboinflammation, which is often associated with VT, GPVI can contribute by promoting interactions between platelets and leukocytes. nih.gov

Despite this growing body of evidence from animal models, preclinical research using specific GPVI antagonists has historically focused more on arterial thrombosis. ahajournals.orgnih.gov However, the findings from GPVI-deficient mice strongly suggest that GPVI antagonists could also be a viable therapeutic strategy for the prevention and treatment of venous thromboembolic events. ahajournals.orgnih.gov

Thromboinflammation and Anti-inflammatory Mechanisms in Experimental Settings

GPVI plays a significant role in the interplay between thrombosis and inflammation, a process termed thromboinflammation. Platelets, through GPVI, can modulate immune cell recruitment and activation at sites of inflammation. nih.gov

In experimental models, GPVI has been shown to promote the accumulation of proinflammatory platelet-derived microvesicles in rheumatoid arthritis, and GPVI-deficient mice exhibit reduced disease severity. nih.govjci.org In immune complex-mediated glomerulonephritis, GPVI facilitates platelet recruitment to inflamed glomeruli, which in turn potentiates neutrophil recruitment. nih.govjci.org Deletion of GPVI in mice leads to a decrease in the inflammatory reaction, characterized by reduced neutrophil recruitment and fewer inflammatory macrophages. nih.gov

GPVI's role in thromboinflammation is also evident in the context of vascular injury and disease. Following ischemia-reperfusion injury, such as in stroke models, the beneficial effect of GPVI blockade is thought to be partly due to a reduction in the inflammatory response, including decreased release of IL-1β and attenuated recruitment of inflammatory cells. nih.govjci.org In mouse models of non-sterile thromboinflammation, such as sepsis, GPVI-dependent platelet activation stimulates neutrophil granular release. nih.gov

Chronic inhibition of GPVI-dependent interactions with the diseased vessel wall in atherosclerotic models has been shown to reduce lesion formation. nih.gov This anti-inflammatory effect occurs even in the absence of platelet aggregation, highlighting a direct role for GPVI in promoting vascular inflammation. nih.gov These findings collectively indicate that GPVI antagonists may exert their therapeutic effects not only by preventing thrombosis but also by dampening the associated inflammatory processes.

Impact on Vascular Remodeling and Endothelial Function in Disease Models

Preclinical studies have revealed that antagonism of GPVI can have beneficial effects on vascular remodeling and endothelial function, particularly in the context of atherosclerosis and vascular injury.

In a rabbit model of atherosclerosis, treatment with the GPVI-Fc fusion protein Revacept led to a significant improvement in endothelial dysfunction and a decrease in vessel wall thickening. plos.org Similarly, in atherosclerotic ApoE-deficient mice, chronic administration of an anti-GPVI antibody markedly reduced the progression of atherosclerosis. plos.org This suggests that GPVI-mediated platelet interactions with the atherosclerotic endothelium contribute to the chronic inflammatory process that drives lesion formation. plos.org

Studies in a mouse model of abdominal aortic aneurysm (AAA), an atherosclerosis-related disease, found that genetic deletion of GPVI protected against the expansion of the aortic diameter. ahajournals.orgbiorxiv.org This protective effect was associated with improved aortic wall remodeling, as indicated by reduced levels of matrix metalloproteinases (MMP-2/9) and osteopontin, and an increased content of α-smooth muscle actin within the aortic wall. ahajournals.orgbiorxiv.org The absence of GPVI also led to decreased inflammation and cell apoptosis within the vessel wall. ahajournals.orgbiorxiv.org

Furthermore, in a mouse model of myocardial infarction, administration of GPVI-Fc preserved cardiac function. researchgate.net This was associated with reduced platelet degranulation and release of proinflammatory cytokines, suggesting that GPVI inhibition can mitigate the inflammatory response that contributes to adverse cardiac remodeling after an ischemic event. researchgate.net The recombinant GPVI-Fc protein has also been shown to bind to activated endothelium, thereby preventing platelet-endothelial interactions that promote inflammation. researchgate.net

These findings indicate that GPVI antagonists have the potential to not only prevent acute thrombotic events but also to favorably modify the underlying vascular pathology by improving endothelial function and attenuating adverse vascular remodeling.

Studies on Platelet-Leukocyte Interactions in Inflammatory Contexts

The glycoprotein (B1211001) VI (GPVI) receptor, found exclusively on platelets and their precursors, megakaryocytes, plays a significant role in thrombo-inflammation, a process where thrombosis and inflammation are pathologically linked. nih.govmedchemexpress.com In inflammatory conditions, GPVI has been implicated in the recruitment of platelets and leukocytes to the vessel wall. nih.gov

Preclinical studies have highlighted the role of GPVI in mediating the formation of platelet-leukocyte aggregates. nih.gov For instance, in models of pneumonia-induced sepsis, GPVI was observed to regulate the formation of these aggregates. nih.govahajournals.org The interaction between platelets and leukocytes is a critical step in the inflammatory cascade. This interaction often involves platelet P-selectin binding to P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, followed by the binding of Mac-1 on leukocytes to platelet GPIbα. frontiersin.org This process facilitates the release of inflammatory molecules from platelets, which in turn can trigger inflammatory responses in monocytes. frontiersin.org

Targeting platelet receptors, including GPVI, has been explored as a therapeutic strategy to mitigate inflammation. frontiersin.org By inhibiting GPVI, it is hypothesized that the formation of platelet-leukocyte aggregates can be reduced, thereby dampening the inflammatory response. frontiersin.org For example, in mouse models of nonsterile thromboinflammation, it was found that platelets stimulated the release of neutrophil granules in a GPVI-dependent manner. nih.gov This suggests that antagonism of GPVI could interrupt this cross-talk between platelets and neutrophils.

Furthermore, studies in the context of ischemic stroke have shown that the inflammatory involvement of platelets is mediated, in part, by GPVI. researchgate.net Blockade of GPVI has been associated with a reduction in the inflammatory response, potentially by decreasing the release of pro-inflammatory cytokines like interleukin-1β and attenuating the recruitment of inflammatory cells. nih.gov

The table below summarizes key findings from preclinical studies on the role of GPVI in platelet-leukocyte interactions.

| Model System | Key Finding | Implication for GPVI Antagonism |

| Pneumonia-induced sepsis | GPVI regulates the formation of platelet-leukocyte complexes. nih.govahajournals.org | Inhibition may reduce inflammatory cell aggregation. |

| Nonsterile thromboinflammation | Platelets stimulate neutrophil granular release in a GPVI-dependent manner. nih.gov | Antagonism could decrease neutrophil activation. |

| Ischemic stroke models | Platelet-driven inflammation is mediated by GPVI. researchgate.net | Blockade may reduce inflammatory cell recruitment and cytokine release. nih.gov |

Assessment of Thrombus Morphology and Stability in Vivo

In vivo studies have demonstrated that GPVI is crucial not only for the initial formation of a thrombus but also for its subsequent stability and morphology. researchgate.netashpublications.org The structure of a thrombus is often characterized by a densely packed core of highly activated platelets and an outer shell of more loosely packed platelets, with fibrin strands providing stability, particularly to the core. nih.govahajournals.org

The role of GPVI in thrombus formation has been investigated using various animal models, including ferric chloride-induced injury and laser-induced injury. In the ferric chloride model, where subendothelial collagen is exposed, mice lacking GPVI (FcRγ-null mice) exhibited a significant delay in both the time to initial thrombus formation and the time to vessel occlusion compared to wild-type mice. researchgate.netashpublications.orgnih.gov This indicates a critical role for GPVI in thrombus formation when collagen is the primary agonist. researchgate.netashpublications.orgnih.gov

Conversely, in the laser-induced injury model, where collagen exposure is less prominent and tissue factor plays a more significant role, the absence of GPVI had a less pronounced effect on platelet accumulation. researchgate.netashpublications.orgnih.gov This suggests that the importance of GPVI in thrombus formation is dependent on the nature of the vascular injury. nih.gov

GPVI also plays a significant role in the stability of the formed thrombus. It has been proposed that the interaction of GPVI with fibrin, a key component of the thrombus matrix, contributes to thrombus growth and stabilization. nih.govmdpi.com This interaction helps to consolidate the thrombus structure. ahajournals.org Studies using GPVI antagonists have shown that blocking GPVI function can lead to the disaggregation of thrombi, highlighting its role in maintaining thrombus integrity. researchgate.net Specifically, inhibition of GPVI-mediated signaling pathways, involving molecules like Src-kinases and Syk, resulted in thrombus disaggregation. researchgate.net

Research has shown that GPVI regulates the stability and structure of thrombi. ahajournals.org The absence or inhibition of GPVI can lead to an increase in embolization in mouse models, which is thought to be due to the role of GPVI in thrombus assembly and stabilization through its interaction with fibrin and fibrinogen. nih.gov

The table below presents data from in vivo studies on the impact of GPVI on thrombus formation and stability.

| Injury Model | Effect of GPVI Deficiency/Inhibition | Implication for Thrombus Morphology and Stability |

| Ferric Chloride-Induced Injury | Delayed initial thrombus formation and vessel occlusion. researchgate.netashpublications.orgnih.gov | GPVI is critical for the formation of a stable thrombus in collagen-rich environments. |

| Laser-Induced Injury | Minimal difference in platelet accumulation compared to wild-type. researchgate.netashpublications.orgnih.gov | Thrombus formation is less dependent on GPVI when tissue factor is the primary driver. |

| General Thrombus Formation | Inhibition of GPVI leads to thrombus disaggregation. researchgate.net | GPVI is essential for maintaining the structural integrity and stability of the thrombus. |

Comparative Research and Translational Insights for Gpvi Antagonist 1

Comparisons with Other Small Molecule GPVI Antagonists in Preclinical Research

The landscape of small molecule Glycoprotein (B1211001) VI (GPVI) antagonists is populated by several compounds, though few have demonstrated high potency and specific target engagement in preclinical studies. A comparative side-by-side assessment of reported small-molecule GPVI modulators highlighted that losartan (B1675146) and a compound designated as "compound 5" were among the most viable, showing clear binding to GPVI and selective inhibition of collagen-related peptide (CRP-XL)-induced aggregation. nih.gov Other compounds, such as honokiol (B1673403), have also been investigated. tandfonline.combham.ac.uk

In a comparative study, both losartan and honokiol were shown to inhibit collagen-induced platelet aggregation. tandfonline.com However, neither compound was able to prevent the clustering of GPVI or the spreading of platelets on a collagen surface. tandfonline.com This suggests that while they can interfere with certain aspects of GPVI-mediated activation, they may not block all downstream signaling pathways. tandfonline.com Furthermore, the inhibitory effects of these compounds can be influenced by the experimental conditions, such as their high protein binding in plasma, which necessitates the use of higher concentrations in whole blood assays. tandfonline.com Another small molecule, DZ-697b, an oral GPVI antagonist, has been noted for not requiring metabolic activation to its active form. nih.gov

The development of potent and specific small-molecule inhibitors for GPVI remains a challenge due to the nature of the GPVI-collagen interaction, which involves a large protein-protein interface. bham.ac.uk Many of the reported small molecules have been identified through drug-repurposing screens and often exhibit relatively weak potency. nih.govbham.ac.uk For instance, cinanserin (B73252) was found to be more selective for GPVI than losartan but had a high IC50 value, making it less likely to reach therapeutic levels. plos.org This underscores the ongoing need for the development of novel small molecules with improved affinity and specificity for GPVI.

Table 1: Comparison of Small Molecule GPVI Antagonists in Preclinical Research

| Feature | GPVI Antagonist 1 | Losartan | Honokiol | DZ-697b |

|---|---|---|---|---|

| Mechanism of Action | Competitive antagonist of GPVI | Proposed to inhibit GPVI clustering | Reported to bind directly to GPVI | Inhibits Fcγ chain phosphorylation |

| Potency | Data not publicly available | Moderate | Low to moderate | Data not publicly available |

| Target Engagement | Data not publicly available | Confirmed by STD NMR nih.gov | Confirmed by SPR bham.ac.uk | Preclinical evidence |

| Inhibition of Aggregation | Data not publicly available | Inhibits collagen-induced aggregation tandfonline.com | Inhibits collagen-induced aggregation tandfonline.com | Reduces GPVI-mediated aggregation nih.gov |

| Effect on Spreading | Data not publicly available | Did not inhibit spreading on collagen tandfonline.com | Did not inhibit spreading on collagen tandfonline.com | Data not publicly available |

| Metabolism | Data not publicly available | Active metabolite | Data not publicly available | Not a prodrug nih.gov |

Comparative Analysis with GPVI-Targeting Biologics (e.g., Fab Fragments, Fusion Proteins)

Biologics targeting GPVI represent a significant area of research, with several agents demonstrating potent antiplatelet effects in preclinical and clinical studies. These can be broadly categorized into antibody-based therapies, such as Fab fragments, and fusion proteins.

Fab Fragments: Glenzocimab (ACT017) is a humanized Fab fragment of an anti-GPVI monoclonal antibody that has undergone clinical investigation. oup.com It effectively inhibits collagen-induced platelet aggregation and thrombus formation under arterial flow conditions without causing thrombocytopenia or GPVI depletion. tandfonline.com Another Fab fragment, EMA601, has shown even higher potency in inhibiting human GPVI function in vitro and in vivo. oup.com Monovalent Fab fragments are generally inhibitory, whereas divalent or multivalent antibodies can sometimes lead to platelet activation. google.com

Fusion Proteins: Revacept is a dimeric fusion protein composed of the extracellular domain of human GPVI and the Fc fragment of human IgG1. oup.comscientificarchives.com It acts as a competitive inhibitor by binding to collagen on atherosclerotic plaques, thereby preventing the interaction with platelet-bound GPVI. oup.comscientificarchives.com Preclinical models have shown that Revacept can significantly reduce thrombus formation. mdpi.com

In comparison to small molecules like GPVI antagonist 1, biologics generally offer higher specificity and affinity for their target. However, small molecules have advantages in terms of oral bioavailability and production costs. bham.ac.uk The development of biologics is not without challenges, as some earlier anti-GPVI antibodies were found to have low affinity or were immunogenic. google.com

Table 2: Comparative Analysis of GPVI Antagonist 1 and GPVI-Targeting Biologics

| Feature | GPVI Antagonist 1 | Glenzocimab (Fab Fragment) | Revacept (Fusion Protein) |

|---|---|---|---|

| Molecule Type | Small Molecule | Humanized Antibody Fab Fragment | Recombinant Fusion Protein |

| Mechanism | Direct GPVI antagonism | Blocks GPVI-ligand interaction tandfonline.com | Competitive inhibitor, binds to collagen oup.comscientificarchives.com |

| Specificity | Data not publicly available | High for human GPVI | Specific for GPVI ligands (e.g., collagen) scientificarchives.com |

| Affinity | Data not publicly available | High (nanomolar range) oup.com | High |

| In Vivo Efficacy | Data not publicly available | Protects from arterial thrombosis in mice oup.com | Inhibits arterial thrombus formation in animal models oup.com |

| Clinical Development | Preclinical | Phase II trials completed | Phase II trials completed scientificarchives.com |

Differential Effects Relative to Conventional Antiplatelet Agents in Research Contexts

Conventional antiplatelet agents, such as aspirin (B1665792) and P2Y12 receptor antagonists (e.g., clopidogrel, ticagrelor), are mainstays in the prevention and treatment of atherothrombotic diseases. plos.orgpcronline.com However, their use is associated with an increased risk of bleeding. plos.org A key differentiating feature of GPVI antagonists, including presumably GPVI antagonist 1, is the potential for a safer antiplatelet profile. nih.govnih.gov

Research suggests that targeting GPVI can effectively reduce arterial thrombosis with a minimal impact on hemostasis. nih.gov This is because GPVI's role in normal hemostasis appears to be supportive, whereas it plays a critical role in pathological thrombus formation at sites of atherosclerotic plaque rupture. oup.comnih.gov In contrast, conventional agents like aspirin and P2Y12 inhibitors broadly suppress platelet function, which can impair the primary hemostatic response. plos.org

In experimental models, combining a GPVI-Fc fusion protein with aspirin or ticagrelor (B1683153) has been shown to enhance the inhibition of platelet activation by atherosclerotic plaque material. scientificarchives.com This suggests that GPVI antagonists could potentially be used in combination with conventional agents to achieve greater antithrombotic efficacy without significantly increasing bleeding risk. nih.gov

Table 3: Differential Effects of GPVI Antagonists vs. Conventional Antiplatelet Agents

| Feature | GPVI Antagonists (General) | Aspirin | P2Y12 Inhibitors (e.g., Clopidogrel) |

|---|---|---|---|

| Primary Target | Platelet receptor GPVI nih.gov | Cyclooxygenase-1 (COX-1) scientificarchives.com | P2Y12 ADP receptor pcronline.com |

| Mechanism | Inhibits collagen-induced platelet activation mdpi.com | Inhibits thromboxane (B8750289) A2 synthesis pcronline.com | Blocks ADP-mediated platelet activation pcronline.com |

| Effect on Pathological Thrombosis | Strong inhibition nih.gov | Moderate inhibition edpsciences.org | Strong inhibition edpsciences.org |

| Impact on Hemostasis | Minimal nih.gov | Moderate, increased bleeding risk plos.org | Moderate to high, increased bleeding risk plos.org |

| Role in Inflammation | Reduces thrombo-inflammation mdpi.com | Has anti-inflammatory effects mdpi.com | Can modulate inflammatory responses edpsciences.org |

Species-Specific Considerations in GPVI Research (e.g., Mouse vs. Human Platelet Responses to GPVI Inhibition)

Significant species-specific differences exist in the structure and function of GPVI, which are critical considerations when translating preclinical findings from animal models to humans. d-nb.info Mouse and human GPVI share approximately 64.4% of their amino acid sequence, with the human receptor having a longer intracellular domain. d-nb.info These structural variations can lead to different functional responses to GPVI inhibitors.

For example, the monoclonal antibody JAQ1, widely used in mouse studies, effectively blocks collagen-induced platelet activation in mice. d-nb.inforesearchgate.net However, while it cross-reacts with human GPVI, it does not inhibit collagen-induced activation in human platelets and can even cause an increased response. d-nb.inforesearchgate.net This highlights the importance of using humanized animal models, such as mice expressing human GPVI, for the preclinical evaluation of GPVI-targeting therapies. d-nb.info

Furthermore, the expression levels of GPVI and associated signaling proteins can differ between species. Mouse platelets have a higher density of surface receptors, including GPVI, compared to human platelets. nih.gov Despite these differences in protein copy numbers, the temporal profile of key downstream signaling events, such as the phosphorylation of the kinase Syk, can be surprisingly similar between the two species. nih.gov This suggests that the spatial organization of signaling molecules may play a more critical role than their absolute numbers in regulating GPVI-mediated activation. nih.gov

Integration of GPVI Antagonist 1 Research into Broader Anti-Thrombotic and Anti-Inflammatory Research Paradigms

Research into GPVI antagonists like GPVI antagonist 1 is part of a broader effort to develop safer and more effective antithrombotic therapies. nih.gov The limitations of current antiplatelet drugs, particularly the risk of bleeding, have driven the search for novel targets that are central to pathological thrombosis but less critical for normal hemostasis. plos.orgnih.gov GPVI fits this profile, making it an attractive target. oup.com

Beyond its role in thrombosis, GPVI is increasingly recognized as a key player in thrombo-inflammatory processes. mdpi.comahajournals.org Platelet GPVI has been implicated in a variety of inflammatory conditions, including ischemia-reperfusion injury, stroke, and deep vein thrombosis. nih.govmdpi.comahajournals.org In mouse models, GPVI inhibition has been shown to reduce inflammation and tissue damage in these settings. mdpi.com For instance, in a mouse model of stroke, GPVI was identified as a key contributor to neuronal damage following reperfusion. mdpi.com

Therefore, the investigation of GPVI antagonist 1 and other similar compounds contributes to a paradigm shift in antiplatelet therapy, moving towards more targeted approaches that can uncouple antithrombotic efficacy from bleeding risk. Furthermore, the potential anti-inflammatory effects of GPVI inhibition open up new avenues for the therapeutic application of these agents in a range of thrombo-inflammatory diseases. mdpi.comahajournals.org

Advanced Methodologies and Future Research Directions for Gpvi Antagonist 1

Structural Biology Approaches for GPVI Antagonist 1 Interaction Analysis (e.g., Molecular Docking, Nuclear Magnetic Resonance)

A deep understanding of the molecular interactions between GPVI antagonist 1 and the GPVI receptor is fundamental to its development. Structural biology techniques offer powerful tools for this purpose.

Molecular Docking: In silico molecular docking simulations can predict the preferred binding orientation of GPVI antagonist 1 to the GPVI receptor. researchgate.net This computational method can identify key amino acid residues within the GPVI binding pocket that interact with the antagonist. For instance, studies on other GPVI inhibitors like losartan (B1675146) have utilized molecular docking to investigate their binding modes. researchgate.net Similar approaches for GPVI antagonist 1 could reveal its precise binding site and the nature of the chemical bonds involved, such as hydrogen bonds or hydrophobic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful experimental technique to study protein-ligand interactions in solution. Two-dimensional 15N-1H TROSY-HSQC NMR spectroscopy has been used to assess the binding affinity of other small molecules to the GPVI receptor. bindingdb.org This method can identify the specific amino acid residues of GPVI that are perturbed upon binding of GPVI antagonist 1, providing direct evidence of the binding site. Furthermore, NMR can provide insights into the conformational changes induced in the receptor upon antagonist binding.

Future research should focus on employing these techniques to build a detailed atomic-level model of the GPVI-GPVI antagonist 1 complex.

Exploration of Novel GPVI Binding Sites and Allosteric Modulation by GPVI Antagonist 1

While many antagonists act at the primary ligand-binding site (orthosteric site), the discovery of allosteric modulators, which bind to a different site on the receptor and induce a conformational change, has opened new avenues in drug development. nih.gov

The potential for allosteric modulation of GPVI has been demonstrated by the action of certain nanobodies that can inhibit GPVI function through steric hindrance or by inducing structural changes. researchgate.netresearchgate.net Future investigations should explore whether GPVI antagonist 1 might function as an allosteric modulator. This could be achieved through a combination of structural studies and functional assays. Identifying an allosteric binding site for GPVI antagonist 1 could offer advantages in terms of specificity and reduced potential for side effects compared to orthosteric inhibitors.

Investigation of GPVI Antagonist 1 Effects on Platelet-Dependent Procoagulant Activity

Platelet activation by collagen via GPVI is a key trigger for platelet procoagulant activity, which is essential for thrombin generation and fibrin (B1330869) clot formation. nih.govmednexus.org This process involves the exposure of phosphatidylserine (B164497) (PS) on the platelet surface, providing a catalytic surface for the assembly of coagulation factor complexes.

Uncovering Potential GPVI Antagonist 1 Roles in Non-Thrombotic Platelet Functions in Experimental Systems

Beyond their role in thrombosis, platelets and the GPVI receptor are increasingly recognized for their involvement in other physiological and pathological processes, including inflammation and immune responses. mdpi.com For instance, GPVI has been implicated in the interaction between platelets and leukocytes, contributing to the inflammatory cascade in various diseases.

Investigating the effects of GPVI antagonist 1 on these non-thrombotic functions is a critical area for future research. Experimental systems could include co-culture models of platelets and immune cells to assess the impact of the antagonist on cell-cell interactions and inflammatory mediator release. Such studies will provide a more comprehensive understanding of the biological activities of GPVI antagonist 1 and its potential therapeutic applications beyond thrombosis.

Identification of Novel GPVI Signaling Partners and Regulatory Mechanisms Influenced by GPVI Antagonist 1

The signaling cascade initiated by GPVI activation is complex, involving a series of phosphorylation events mediated by kinases such as Src family kinases and Syk, and the recruitment of adapter proteins like LAT, ultimately leading to the activation of phospholipase Cγ2 (PLCγ2). medchemexpress.complos.orgashpublications.org

GPVI antagonist 1, by inhibiting GPVI, is expected to block this downstream signaling. However, it could also be used as a tool to uncover novel signaling partners and regulatory mechanisms. Proteomic approaches, such as mass spectrometry, could be employed to compare the phosphoproteome of platelets treated with and without GPVI antagonist 1 upon collagen stimulation. This could lead to the identification of previously unknown proteins that are part of the GPVI signaling network or are regulated by it. Understanding these intricate signaling pathways will provide a more complete picture of how GPVI antagonist 1 exerts its effects and may reveal new targets for antiplatelet therapy.

Q & A

Q. How to evaluate synergistic effects of GPVI antagonist 1 with P2Y12 inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.